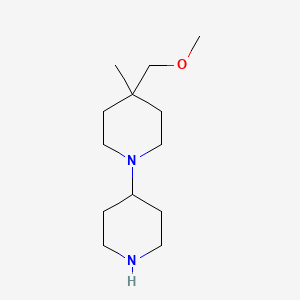

4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine

Description

4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine is a substituted bipiperidine derivative characterized by a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group attached to the 4-position of the bipiperidine scaffold. Bipiperidines are bicyclic amines with two piperidine rings connected via a single bond, offering structural versatility for pharmacological applications.

Properties

Molecular Formula |

C13H26N2O |

|---|---|

Molecular Weight |

226.36 g/mol |

IUPAC Name |

4-(methoxymethyl)-4-methyl-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C13H26N2O/c1-13(11-16-2)5-9-15(10-6-13)12-3-7-14-8-4-12/h12,14H,3-11H2,1-2H3 |

InChI Key |

BXSBFBKAXRAFBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2CCNCC2)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of formaldehyde, followed by the addition of methanol to form the methoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 4-methyl-1,4’-bipiperidine.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives of the compound.

Reduction: 4-Methyl-1,4’-bipiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets by providing additional hydrogen bonding or hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences between 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine and its analogs:

Key Observations :

- The absence of a carboxamide or aryl carbonyl group distinguishes it from clinically used analogs, likely reducing receptor-binding affinity for dopamine or CCR5 targets .

Pharmacological Activity and SAR

- Pipamperone : Exhibits high affinity for dopamine D2 receptors (Ki < 10 nM) due to its fluorophenyl and carboxamide moieties, critical for antipsychotic activity .

- SCH 351125 : The bromophenyl and oxime groups enhance CCR5 antagonism (Ki = 2 nM), while the N-oxide improves oral bioavailability (~60% in primates) .

Biological Activity

4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine typically involves the alkylation of piperidine derivatives. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity. The compound can be synthesized through nucleophilic substitution reactions involving methoxymethyl halides and 4-methyl-1,4'-bipiperidine.

Biological Activity

The biological activity of 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of bipiperidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerases and interference with DNA replication processes.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine | MCF-7 (breast cancer) | 45 | Topoisomerase inhibition |

| Related Compound A | A549 (lung cancer) | 30 | DNA intercalation |

| Related Compound B | HeLa (cervical cancer) | 25 | Apoptosis induction |

Analgesic Properties

In the context of analgesic activity, bipiperidine derivatives have been assessed for their affinity towards opioid receptors. Although specific data on 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine is limited, related compounds in the bipiperidine class have demonstrated high μ-opioid receptor affinity.

Neuroprotective Effects

Research has indicated that certain bipiperidine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the biological activity of compounds similar to 4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine:

- Case Study on Anticancer Activity : A study evaluated the effects of various bipiperidine derivatives on MCF-7 and A549 cell lines. The results indicated that modifications at the methoxy group significantly enhanced cytotoxicity.

- Neuroprotection Study : Another investigation focused on the neuroprotective properties of bipiperidine derivatives in models of oxidative stress. The findings revealed that these compounds could reduce neuronal cell death by activating antioxidant pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.